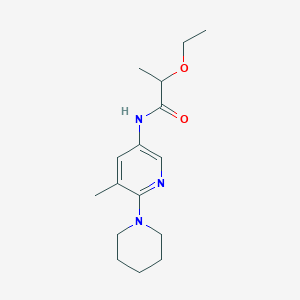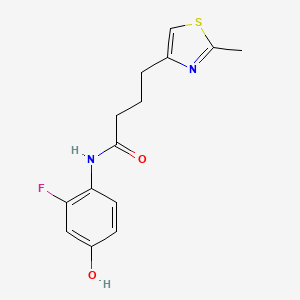
6-bromo-N-(2,2-difluoroethyl)-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-(2,2-difluoroethyl)-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide, also known as BDF-8634, is a synthetic compound that belongs to the benzoxazine class of molecules. It has been found to exhibit potent antitumor activity and has been the subject of extensive research in recent years.
Mechanism of Action
The mechanism of action of 6-bromo-N-(2,2-difluoroethyl)-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide is not fully understood. It has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately triggers cell death. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its antitumor activity, it has been found to inhibit the production of inflammatory cytokines, which are involved in the development and progression of cancer. It has also been found to have anti-angiogenic effects, meaning that it can prevent the growth of new blood vessels that are necessary for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of 6-bromo-N-(2,2-difluoroethyl)-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in the clinic. Additionally, more research is needed to determine the optimal dosage and administration schedule for this compound.
Future Directions
There are several future directions for research on 6-bromo-N-(2,2-difluoroethyl)-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide. One area of focus is the development of combination therapies that incorporate this compound with other anticancer agents. Another area of interest is the identification of biomarkers that can predict response to this compound, which could help to personalize treatment for cancer patients. Finally, more research is needed to optimize the formulation and delivery of this compound to improve its efficacy and minimize side effects.
Synthesis Methods
6-bromo-N-(2,2-difluoroethyl)-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide can be synthesized using a multi-step process. The first step involves the reaction of 2,2-difluoroethylamine with 6-bromo-2-chloronicotinic acid to yield 6-bromo-N-(2,2-difluoroethyl)-2-chloronicotinamide. This intermediate is then reacted with N-methylpiperazine and triethylamine to give this compound.
Scientific Research Applications
6-bromo-N-(2,2-difluoroethyl)-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that it exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been found to be effective against cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
properties
IUPAC Name |
6-bromo-N-(2,2-difluoroethyl)-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF2N2O3/c1-17(4-10(14)15)12(19)6-2-9-8(3-7(6)13)16-11(18)5-20-9/h2-3,10H,4-5H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKHDDWFULMWNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(F)F)C(=O)C1=CC2=C(C=C1Br)NC(=O)CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7-dichloro-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)quinoxalin-2-amine](/img/structure/B7648192.png)
![2-[4-(4-Propan-2-yl-1,2,4-triazol-3-yl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7648197.png)

![N-[3-(trifluoromethyl)-1-adamantyl]pyridine-3-carboxamide](/img/structure/B7648209.png)
![N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)-3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B7648213.png)
![N-[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B7648218.png)
![Methyl 3-[[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]methyl]-4-fluorobenzoate](/img/structure/B7648222.png)
![1-[4-(5-methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]ethanone](/img/structure/B7648232.png)

![8-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7648238.png)
![2-[2-[[(8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl]phenoxy]ethanol](/img/structure/B7648251.png)
![3-(4-hydroxyphenyl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]propanamide](/img/structure/B7648276.png)